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molecular formula C12H14N2O2 B028547 Benzyl (1-cyano-1-methylethyl)carbamate CAS No. 100134-82-5

Benzyl (1-cyano-1-methylethyl)carbamate

Cat. No. B028547
M. Wt: 218.25 g/mol
InChI Key: DJQKBMUYZUEUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192948B2

Procedure details

Acetone cyanohydrin (17 grams, 200 mmol) was added to 400 mL of a 2M solution of NH3 in methanol and the resulting mixture stirred under N2 for 4 days. The solvent was removed in vacuo and the remaining residue dissolved in 250 mL of H2O. After cooling to 10° C., the solution was treated with Na2CO3 (21 grams, 200 mmol) and 95% benzyloxy chloroformate (33 mL, 230 mmol) and stirring continued overnight. Ethyl acetate was added and the mixture transferred to a seperatory funnel. The aqueous layer was removed and the ethyl acetate solution washed with saturated NaHCO3. After drying over Na2SO4 the solvent was removed to yield a solid which was triturated with hexanes to provide the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
benzyloxy chloroformate
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH3:7].[C:8]([O-:11])([O-])=[O:9].[Na+].[Na+].ClC(OO[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O>CO.C(OCC)(=O)C>[C:3]([C:2]([NH:7][C:8](=[O:9])[O:11][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:6])[CH3:1])#[N:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
benzyloxy chloroformate
Quantity
33 mL
Type
reactant
Smiles
ClC(=O)OOCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred under N2 for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue dissolved in 250 mL of H2O
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture transferred to a seperatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the ethyl acetate solution washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 the solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(#N)C(C)(C)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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